(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with an appropriate reagent to yield the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
- (2R)-2-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
- (2R)-2-(4-Methylphenyl)-4-[(4-methoxyphenyl)methyl]morpholine
Uniqueness
(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more effective in certain applications.
Properties
CAS No. |
920802-10-4 |
---|---|
Molecular Formula |
C18H20FNO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(2R)-2-(4-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine |
InChI |
InChI=1S/C18H20FNO2/c1-21-17-8-2-14(3-9-17)12-20-10-11-22-18(13-20)15-4-6-16(19)7-5-15/h2-9,18H,10-13H2,1H3/t18-/m0/s1 |
InChI Key |
YNXNMLWFJUVWBP-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CCO[C@@H](C2)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.